molecular formula C13H12ClNO2 B14017666 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine

Cat. No.: B14017666
M. Wt: 249.69 g/mol
InChI Key: KXOHRCATQVIWCQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group at the 2-position and a 3,4-dimethoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in water or chromium trioxide (CrO₃) in acetic acid.

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.

Major Products

    Nucleophilic Substitution: Corresponding amines, thiols, or ethers.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine
  • 2-Chloro-4-(3,5-dimethoxyphenyl)pyridine
  • 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole

Uniqueness

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound for targeted synthesis and applications in various fields .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-11-4-3-9(7-12(11)17-2)10-5-6-15-13(14)8-10/h3-8H,1-2H3

InChI Key

KXOHRCATQVIWCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)OC

Origin of Product

United States

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